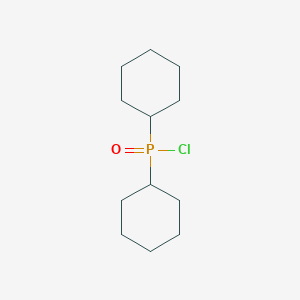

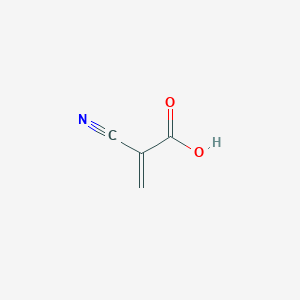

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Overview

Description

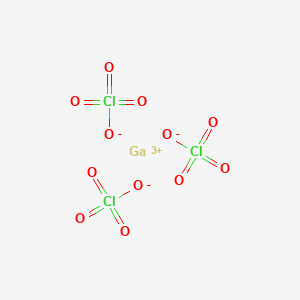

The compound 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and is part of a family of axially chiral alkenes known for their interesting chemical and physical properties. These compounds have been synthesized and characterized using various techniques, including single crystal X-ray diffraction and DFT studies .

Synthesis Analysis

The synthesis of 5-alkylidene-1,3-dioxane-4,6-diones, including the 5-(3-Hydroxybenzylidene) derivative, typically involves the Knoevenagel condensation reaction. This reaction can be self-catalyzed and performed in water, using Meldrum’s acid and formylphenoxyaliphatic acids, leading to the formation of novel compounds arranged in dimer form through intermolecular hydrogen bonding . The general synthetic route to these compounds has been explored, and their conformational issues and binding properties, such as with platinum, have been discussed .

Molecular Structure Analysis

The molecular structure of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been determined using single crystal X-ray diffraction. The crystal packing exhibits intermolecular interactions such as O-H...O, C-H...O, and π-π interactions, which assemble the molecules into a three-dimensional architecture . The 1,3-dioxane ring in these compounds can adopt different conformations, contributing to the stability and reactivity of the molecules .

Chemical Reactions Analysis

These compounds are reactive and can participate in various chemical reactions. For example, they can undergo partial kinetic resolution upon reaction with cysteine, indicating that they exist as stable enantiomers . Additionally, they can be trapped as dimers or react through Diels-Alder reactions to give polycyclic 1,4-benzoquinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones have been extensively studied. These compounds have shown DPPH radical scavenging activity and cytotoxicity against certain cancer cell lines, indicating potential medicinal applications . The optimized molecular structure, natural bond orbital analysis, electrostatic potential map, HOMO-LUMO energies, and other molecular properties have been studied using DFT techniques, providing insights into their electronic properties .

properties

IUPAC Name |

5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLVJNFWTMYFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345541 | |

| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

15795-58-1 | |

| Record name | 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)

![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)